molecular formula C12H22FNO B146132 Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]-(9CI) CAS No. 136734-69-5

Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]-(9CI)

Cat. No. B146132
M. Wt: 215.31 g/mol
InChI Key: WJZJHPNNPHRHER-ZDCRXTMVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]-(9CI) is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as FMPD or Fluoromethylpyrrolidine. FMPD is a chiral compound that has two enantiomers, with the (2R)-enantiomer being the most biologically active.

Mechanism Of Action

FMPD exerts its biological effects by binding to specific enzymes and proteins, thereby inhibiting their activity. The (Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]-(9CI))-enantiomer of FMPD has been shown to bind specifically to the active site of DPP-4, preventing its activity. This inhibition leads to an increase in the levels of incretin hormones, which play a key role in glucose homeostasis.

Biochemical And Physiological Effects

FMPD has been shown to have a range of biochemical and physiological effects. In addition to its inhibitory effects on DPP-4, FMPD has been shown to have anti-inflammatory effects. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages And Limitations For Lab Experiments

FMPD has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of specific enzymes and proteins, making it an ideal tool for studying their function. FMPD is also relatively easy to synthesize and can be obtained in large quantities. However, FMPD has some limitations. It is a chiral compound, and the (Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]-(9CI))-enantiomer is the most biologically active. Therefore, care must be taken to ensure that the correct enantiomer is used in experiments. Additionally, FMPD has not been extensively studied in humans, and its safety and potential side effects are not well understood.

Future Directions

There are several future directions for research on FMPD. One area of interest is the development of FMPD analogs with improved potency and selectivity for specific enzymes and proteins. Another area of interest is the study of FMPD in human subjects, to better understand its safety and potential therapeutic applications. Finally, FMPD may have applications in the development of new treatments for diabetes and other metabolic disorders.

Synthesis Methods

The synthesis of FMPD involves the reaction of 2-fluoro-3-methyl-1-oxopentane with pyrrolidine in the presence of a strong base. The reaction results in the formation of two enantiomers, with the (Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]-(9CI))-enantiomer being the desired product. The synthesis of FMPD is relatively straightforward and can be achieved using standard laboratory equipment.

Scientific Research Applications

FMPD has been used extensively in scientific research as a tool to study the function of specific proteins and enzymes. It has been shown to be a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which plays a key role in glucose homeostasis. FMPD has also been used to study the function of other enzymes, such as protein tyrosine phosphatases and serine/threonine phosphatases.

properties

CAS RN

136734-69-5

Product Name

Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]-(9CI)

Molecular Formula

C12H22FNO

Molecular Weight

215.31 g/mol

IUPAC Name

(2S,3S)-1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]-2-fluoro-3-methylpentan-1-one

InChI

InChI=1S/C12H22FNO/c1-5-8(2)11(13)12(15)14-9(3)6-7-10(14)4/h8-11H,5-7H2,1-4H3/t8-,9+,10+,11-/m0/s1

InChI Key

WJZJHPNNPHRHER-ZDCRXTMVSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1[C@@H](CC[C@H]1C)C)F

SMILES

CCC(C)C(C(=O)N1C(CCC1C)C)F

Canonical SMILES

CCC(C)C(C(=O)N1C(CCC1C)C)F

synonyms

Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]- (9CI)

Origin of Product

United States

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